molecular formula C9H12ClN B6595581 1-(5-Chloro-2-methylphenyl)ethylamine CAS No. 35247-80-4

1-(5-Chloro-2-methylphenyl)ethylamine

Cat. No.: B6595581
CAS No.: 35247-80-4
M. Wt: 169.65 g/mol
InChI Key: RCJWKWDOIJCEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)ethylamine is an organic compound with the molecular formula C9H12ClN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-methylphenyl)ethylamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound. For example, 5-chloro-2-methylphenyl nitroethane can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Another method involves the reductive amination of 5-chloro-2-methylacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using hydrogenation techniques. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)ethylamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its chloro and methyl groups influence its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-methylphenyl)ethylamine is unique due to the specific positioning of the chloro and methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

35247-80-4

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3

InChI Key

RCJWKWDOIJCEIL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)C(C)N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.